molecular formula C13H10N2O3S B1266956 4-(1h-Benzimidazol-2-yl)benzenesulfonic acid CAS No. 50343-57-2

4-(1h-Benzimidazol-2-yl)benzenesulfonic acid

Cat. No. B1266956
CAS RN: 50343-57-2
M. Wt: 274.3 g/mol
InChI Key: YCOWPNNXNAKMLP-UHFFFAOYSA-N
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Description

4-(1h-Benzimidazol-2-yl)benzenesulfonic acid, also known as BIS, is a highly fluorescent organic compound with a chemical formula of C14H11N2O3S. It is a chemical compound that is part of the benzimidazole family .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been achieved using various methods. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .


Molecular Structure Analysis

The molecular formula of 4-(1h-Benzimidazol-2-yl)benzenesulfonic acid is C13H10N2O3S. The molecular weight is 274.3 g/mol. The structure of the synthesized compounds was established by NMR spectroscopy .


Chemical Reactions Analysis

In the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, the obtained aldehyde was reacted with thiosemicarbazide in ethanol at reflux temperature .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel chiral compounds using benzimidazole derivatives, such as 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, has been explored. These compounds have been characterized using techniques like FTIR, HRMS, X-Ray crystallography, and NMR spectroscopy, demonstrating their potential in chemical research (Al–Douh, 2012).

Antimicrobial and Antiviral Activities

  • A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids were synthesized and evaluated for their antimicrobial activity. The study also involved QSAR investigations, highlighting the significance of certain molecular parameters in describing antimicrobial activity (Yadav et al., 2010).

Cancer Research

  • Derivatives of 1H-benzimidazole, such as 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, have been studied as mammalian DNA topoisomerase I inhibitors, highlighting their potential applications in cancer research and therapy (Alpan et al., 2007).
  • New 4-(1H-benzimidazol-2-yl)benzene-1,3-diols were synthesized and evaluated for cytotoxic activity against various human cancer cell lines, demonstrating significant antiproliferative properties (Karpińka et al., 2011).

Corrosion Inhibition

  • Benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, showing potential in industrial applications (Yadav et al., 2013).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-19(17,18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOWPNNXNAKMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295597
Record name 4-(1h-benzimidazol-2-yl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1h-Benzimidazol-2-yl)benzenesulfonic acid

CAS RN

50343-57-2
Record name NSC103147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1h-benzimidazol-2-yl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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